2-(4-fluorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide is a complex organic compound that features a combination of fluorophenoxy, thiophenyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common route involves the reaction of 4-fluorophenol with a suitable halogenated precursor to form the 4-fluorophenoxy group. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to introduce the thiadiazolyl group. Finally, the propanamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials or as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biological pathways, which can lead to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 1-[5-(4-fluorophenoxy)thiophen-2-yl]methanamine
Uniqueness
2-(4-fluorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide is unique due to its combination of fluorophenoxy, thiophenyl, and thiadiazolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12FN3O2S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C15H12FN3O2S2/c1-9(21-11-6-4-10(16)5-7-11)14(20)18-15-17-13(19-23-15)12-3-2-8-22-12/h2-9H,1H3,(H,17,18,19,20) |
InChI Key |
NFQPVPUHMIYIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=NS1)C2=CC=CS2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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